

Application Notes and Protocols: ER-27319 in Cell Culture

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Compound of Interest					
Compound Name:	ER-27319				
Cat. No.:	B1623812	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction pathways that regulate a variety of cellular responses, including inflammation and allergic reactions.[1][2][3] Engagement of the high-affinity IgE receptor (FcεRI) on mast cells and basophils triggers a signaling cascade heavily dependent on Syk activation, leading to degranulation and the release of inflammatory mediators such as histamine, arachidonic acid metabolites, and cytokines.[2][4] **ER-27319**, an acridone-related compound, selectively inhibits the tyrosine phosphorylation and activation of Syk, thereby blocking these downstream effects.[1][4] This makes **ER-27319** a valuable tool for studying Syk-mediated signaling and a potential therapeutic agent for allergic and inflammatory diseases.[2][4]

These application notes provide detailed protocols and optimal concentration ranges for the use of **ER-27319** in cell culture experiments, focusing on its effects on mast cell activation and Syk signaling.

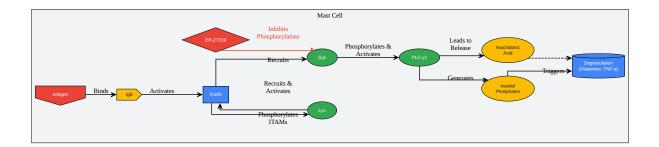
Mechanism of Action

ER-27319 specifically interferes with the activation of Syk by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][5] Unlike broader kinase inhibitors, **ER-27319** does not inhibit the activity of Lyn kinase or the



phosphorylation of the IgE receptor itself.[1][4] Its selective action on Syk prevents the subsequent phosphorylation of downstream targets like phospholipase C-γ1 (PLC-γ1), the generation of inositol phosphates, and the release of arachidonic acid, ultimately inhibiting mast cell degranulation and cytokine production.[1][4]

Signaling Pathway Diagram



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Caption: FceRI signaling pathway and the inhibitory action of ER-27319.

Data Presentation: Optimal Concentrations of ER-27319

The optimal concentration of **ER-27319** can vary depending on the cell type and the specific assay being performed. The following tables summarize effective concentrations from published studies.



Table 1: Inhibition of Cellular Responses

Cell Type	Assay	Effective Concentration	IC50	Reference
RBL-2H3 Cells	Histamine Release	>80% inhibition at 30 µM	~5 μM	[4]
RBL-2H3 Cells	Arachidonic Acid Release	>80% inhibition at 30 µM	~5 μM	[4]
RBL-2H3 Cells	Inositol Phosphate Generation	Significant inhibition at 10- 30 µM	10 μΜ	[2]
RBL-2H3 Cells	TNF-α Secretion	Significant inhibition at 10- 30 µM	10 μΜ	[2][3]
Rat Peritoneal Mast Cells	Histamine Release	>80% inhibition at 30 µM	~7 μM	[4]
Rat Peritoneal Mast Cells	Arachidonic Acid Release	>80% inhibition at 30 µM	~7 μM	[4]
Human Cultured Mast Cells	Histamine Release	>80% inhibition at 30 µM	Not specified	[4]
Human Cultured Mast Cells	Arachidonic Acid Release	>80% inhibition at 30 µM	Not specified	[4]

Table 2: Inhibition of Protein Phosphorylation



Cell Type	Target Protein	Effective Concentrati on	% Inhibition	Incubation Time	Reference
RBL-2H3 Cells	Syk	10 μΜ	57%	10 min	[6]
RBL-2H3 Cells	Syk	30 μΜ	87%	10 min	[6]
Canine Mastocytoma Cells	Multiple Proteins (38, 70 kD)	100 μΜ	Complete Inhibition	10 min	[2]
Canine Mastocytoma Cells	Multiple Proteins (62, 80 kD)	100 μΜ	Decreased Phosphorylati on	10 min	[2]

Experimental Protocols

The following are detailed protocols for common experiments involving ER-27319.

Protocol 1: Mast Cell Degranulation Assay (Histamine Release)

This protocol is adapted for RBL-2H3 cells, a commonly used rat basophilic leukemia cell line that serves as a model for mast cells.

Materials:

- RBL-2H3 cells
- Complete culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin)
- DNP-specific IgE antibody
- DNP-HSA (Dinitrophenyl-Human Serum Albumin) antigen
- ER-27319



- Tyrode's buffer (or similar physiological salt solution)
- Triton X-100 (for cell lysis)
- Histamine ELISA kit or fluorometric assay components

Procedure:

- Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2-5 x 10⁵ cells/well and culture overnight.
- Sensitization: Sensitize the cells by incubating with DNP-specific IgE (e.g., 0.5 μg/mL) in complete medium for 18-24 hours.
- Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of ER-27319 (e.g., 1, 3, 10, 30 μM) or vehicle control (e.g., DMSO) in Tyrode's buffer for 10-30 minutes at 37°C.
- Antigen Stimulation: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL) to the wells. Include a negative control (no antigen) and a positive control for total histamine release (add 0.1% Triton X-100).
- Incubation: Incubate for 30-60 minutes at 37°C.
- Sample Collection: Carefully collect the supernatant from each well.
- Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial ELISA kit or a fluorometric assay according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of histamine release relative to the total histamine content (Triton X-100 treated cells) and plot against the concentration of ER-27319 to determine the IC50.

Protocol 2: Syk Phosphorylation Assay (Western Blot)

This protocol details the steps to assess the effect of **ER-27319** on the phosphorylation of Syk in mast cells.



Materials:

- RBL-2H3 cells
- DNP-specific IgE antibody
- DNP-HSA antigen
- ER-27319
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

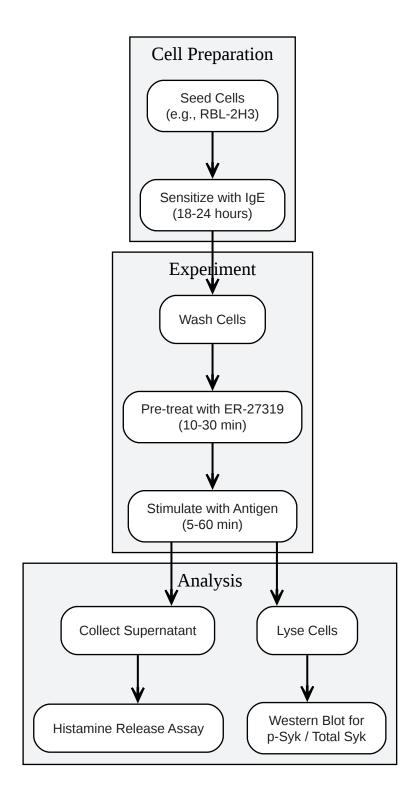
- Cell Culture and Sensitization: Culture and sensitize RBL-2H3 cells with DNP-specific IgE as described in Protocol 1.
- Inhibitor Treatment: Pre-treat the cells with desired concentrations of ER-27319 or vehicle for 10 minutes at 37°C.[2][6]
- Antigen Stimulation: Stimulate the cells with DNP-HSA for 5-10 minutes at 37°C.
- Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with icecold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.



- Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts for all samples and prepare for SDS-PAGE.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate.
 - Strip the membrane and re-probe with an anti-total-Syk antibody as a loading control.
- Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Syk signal to the total-Syk signal for each sample.

Experimental Workflow Diagram





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Caption: General experimental workflow for studying the effects of **ER-27319**.



Conclusion

ER-27319 is a valuable research tool for investigating Syk-dependent signaling pathways, particularly in the context of mast cell-mediated allergic and inflammatory responses. The provided concentration guidelines and detailed protocols offer a starting point for researchers to effectively utilize this selective Syk inhibitor in their cell culture-based assays. It is recommended to perform dose-response experiments to determine the optimal concentration for specific cell lines and experimental conditions.

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